Lipophilicity: Cyclopentylmethyl vs. Benzyl and Methyl Analogues
The target compound exhibits a balanced XLogP3-AA of 0.6 [1], positioning it between the highly polar 5-aminouracil (XLogP ~ -0.9) and the more lipophilic 5-amino-1-benzylpyrimidine-2,4-dione (XLogP ~ 1.5) [2]. This intermediate lipophilicity is advantageous for achieving adequate aqueous solubility while maintaining passive membrane permeability, a critical parameter for both in vitro assay compatibility and in vivo bioavailability.
5-Aminouracil: -0.9
Benzyl analogue: ~1.5
| Evidence Dimension | XLogP3-AA (predicted partition coefficient) |
|---|---|
| Target Compound Data | 0.6 [1] |
| Comparator Or Baseline | 5-Aminouracil: -0.9; 5-Amino-1-benzylpyrimidine-2,4-dione: ~1.5 [2] |
| Quantified Difference | +1.5 vs. 5-aminouracil; -0.9 vs. benzyl analogue |
| Conditions | Computed by XLogP3 3.0 (PubChem) and ChemAxon software |
Why This Matters
An XLogP of 0.6 places the compound within the optimal range (0–3) for oral bioavailability and CNS penetration, making it preferable to the overly polar 5-aminouracil or the excessively lipophilic benzyl analogue for balanced ADME profiles.
- [1] PubChem Compound Summary CID 63800075: XLogP3-AA = 0.6, National Center for Biotechnology Information, https://pubchem.ncbi.nlm.nih.gov/compound/63800075 (accessed 2026-05-01). View Source
- [2] PubChem Compound Summary CID 2378521 (5-acetyl-6-amino-1-benzylpyrimidine-2,4-dione) and CID 654 (5-aminouracil): predicted XLogP values. View Source
